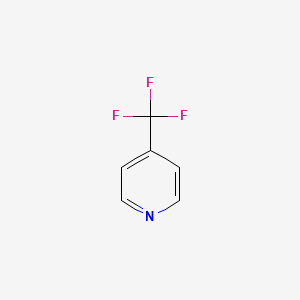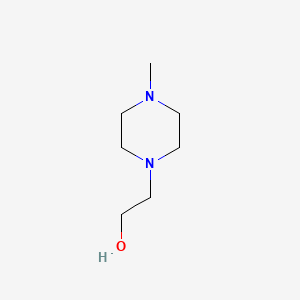
1-(2-羟乙基)-4-甲基哌嗪
概述
描述
Synthesis Analysis
The synthesis of compounds involving 1-methylpiperazine has been demonstrated through the formation of multi-component hydrogen-bonding salts when reacted with aromatic carboxylic acids . Another study shows the reaction of 1-methylpiperazine with (NH4)2[WS4], leading to the formation of 1-methylpiperazinediium tetrasulfidotungstate monohydrate . Additionally, the preparation of 1,4-substituted 2-methylpiperazine derivatives has been reported, indicating the versatility of piperazine derivatives in synthesizing new compounds with potential biological activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by various techniques such as IR, Raman, UV-vis spectra, and crystallography. The multi-component hydrogen-bonding salts formed from 1-methylpiperazine exhibit monoclinic systems with space groups P21/c, and their crystal structures are stabilized by classical hydrogen bonds N-H⋯O and O-H⋯O, as well as weak interactions C-H⋯O . The structure of 1-methylpiperazinediium tetrasulfidotungstate monohydrate consists of discrete anions, cations, and lattice water, linked by multiple H-bonding interactions .
Chemical Reactions Analysis
The chemical reactions involving 1-methylpiperazine derivatives are primarily driven by the formation of hydrogen bonds. The robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acids direct the formation of three-dimensional crystal structures . The synthesis of 1,4-substituted 2-methylpiperazine derivatives involves reactions with 2-chloropyrimidine or 2-chloroquinoline, followed by condensation and quaternary ammonium salt formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from 1-methylpiperazine are influenced by their molecular structures. The presence of water molecules in the asymmetric units plays a significant role in building supramolecular architectures . The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA), indicating their potential for various applications . The spectroscopic properties of 1-hydroxypiperazine-2,5-diones, which are structurally related to piperazine derivatives, have been studied, showing similarities to piperazinediones and providing insights into the electronic characteristics of these compounds .
科学研究应用
医药化合物
“1-(2-羟乙基)-4-甲基哌嗪” 是一种羟烷基取代的哌嗪,用于制备各种医药化合物 。它在药物合成中起着至关重要的作用,有助于提高药物的疗效和安全性。
聚氨酯催化剂
该化合物用作聚氨酯催化剂生产中的中间体 。聚氨酯是一种用途广泛的材料,应用于许多工业领域,从柔性泡沫和硬质泡沫到粘合剂、密封剂和涂料。
缓蚀剂
“1-(2-羟乙基)-4-甲基哌嗪” 也用于生产缓蚀剂 。这些物质可以减缓金属的腐蚀过程,提供保护并延长其使用寿命。
表面活性剂
表面活性剂,即降低表面张力的物质,是该化合物的另一种应用 。它们被广泛用于各种产品中,包括洗涤剂、乳化剂、发泡剂和分散剂。
合成纤维
该化合物用于生产合成纤维 。这些纤维有许多应用,包括服装、家居用品和各种工业用途。
三乙烯二胺合成
“1-(2-羟乙基)-4-甲基哌嗪” 用于合成三乙烯二胺 ,这种化合物在各种应用中都有使用,包括作为生产柔性聚氨酯泡沫的催化剂。
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTUMQYGZQYEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282618 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5464-12-0 | |
| Record name | 4-Methyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 26888 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5464-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 1-(2-Hydroxyethyl)-4-methylpiperazine on the foaming properties of Methyldiethanolamine (MDEA) solutions?
A: Research indicates that 1-(2-Hydroxyethyl)-4-methylpiperazine, even in small quantities, can significantly enhance the foam stability of MDEA solutions. A study observed that adding just 0.1 wt% of 1-(2-Hydroxyethyl)-4-methylpiperazine to an MDEA solution increased the foam height from 130 mm to 325 mm. Furthermore, the foam break time also increased significantly. [] This finding suggests that 1-(2-Hydroxyethyl)-4-methylpiperazine acts as a foam stabilizing agent in MDEA solutions. This effect is crucial in industrial processes like natural gas desulfurization, where controlling foaming is essential for efficient operation. []
Q2: How is 1-(2-Hydroxyethyl)-4-methylpiperazine synthesized?
A: 1-(2-Hydroxyethyl)-4-methylpiperazine is synthesized by connecting substituted piperazine with a hydroxyl group. This synthesis follows the principle of active group splicing. [] While the specific reaction conditions and reagents might vary, this general approach highlights the use of readily available building blocks for the synthesis of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)
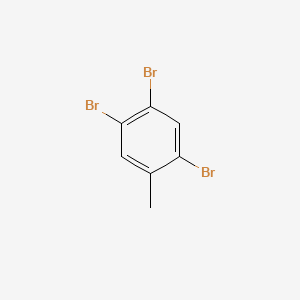
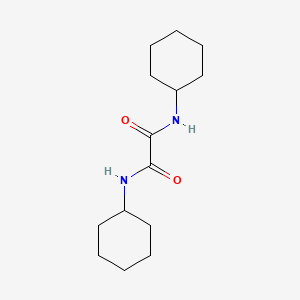
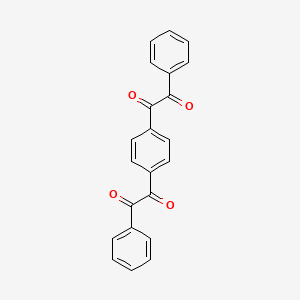
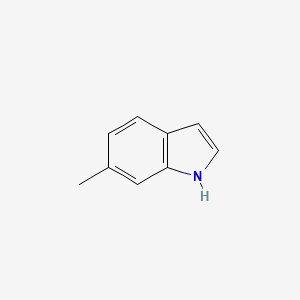

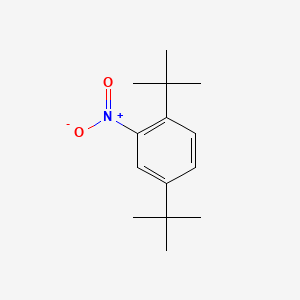
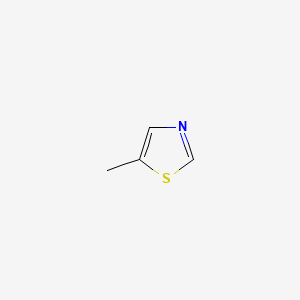

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
